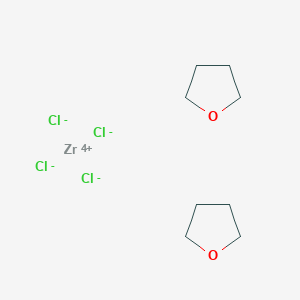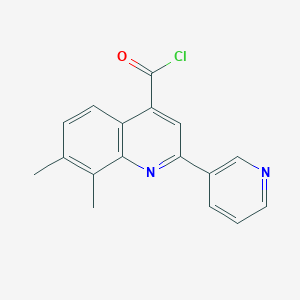
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-ジメチル-2-ピリジン-3-イルキノリン-4-カルボニルクロリド塩酸塩は、分子式C17H14ClN2Oを持つ化学化合物です。ピリジンおよびカルボニルクロリド基で置換されたキノリンコアを含む、そのユニークな構造で知られています。
準備方法
7,8-ジメチル-2-ピリジン-3-イルキノリン-4-カルボニルクロリド塩酸塩の合成は、通常、複数のステップを伴います。一般的な合成経路の1つは、キノリンコアの調製から始まり、続いてピリジン基とカルボニルクロリド官能基が導入されます。反応条件は、多くの場合、目的の生成物を得るために、特定の試薬と触媒の使用を必要とします。工業生産方法では、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。
化学反応の分析
7,8-ジメチル-2-ピリジン-3-イルキノリン-4-カルボニルクロリド塩酸塩は、以下を含むさまざまな化学反応を起こします。
置換反応: カルボニルクロリド基は求核置換反応に関与し、異なる官能基を持つ新しい化合物を形成できます。
酸化と還元: 化合物は酸化還元反応を起こし、異なる酸化状態と誘導体の形成につながる可能性があります。
カップリング反応: ピリジン基とキノリン基はカップリング反応に関与し、より大きく複雑な分子を形成できます。
これらの反応で一般的に使用される試薬には、塩基、酸、酸化剤、還元剤などがあります。生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究アプリケーション
7,8-ジメチル-2-ピリジン-3-イルキノリン-4-カルボニルクロリド塩酸塩は、いくつかの科学研究アプリケーションがあります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、生物学的マクロ分子との相互作用など、潜在的な生物学的活性について研究されています。
医学: 薬物開発における使用など、その潜在的な治療用途を探求するための研究が進められています。
産業: この化合物は、新しい材料と化学プロセスの開発に使用される可能性があります。
科学的研究の応用
7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
作用機序
7,8-ジメチル-2-ピリジン-3-イルキノリン-4-カルボニルクロリド塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、酵素、受容体、または他のタンパク質の活性変化につながり、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路と標的は、特定のアプリケーションと使用の文脈によって異なります。
類似化合物の比較
他の類似の化合物と比較して、7,8-ジメチル-2-ピリジン-3-イルキノリン-4-カルボニルクロリド塩酸塩は、その特定の置換パターンと官能基のためにユニークです。類似の化合物には、以下が含まれます。
- 7,8-ジメチルキノリン誘導体
- ピリジン置換キノリン
- カルボニルクロリド含有キノリン
これらの化合物は、いくつかの化学的性質と反応性を共有する可能性がありますが、その特定の用途と生物学的活性は異なります。
類似化合物との比較
Compared to other similar compounds, 7,8-Dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 7,8-Dimethylquinoline derivatives
- Pyridine-substituted quinolines
- Carbonyl chloride-containing quinolines
These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
7,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H13ClN2O/c1-10-5-6-13-14(17(18)21)8-15(20-16(13)11(10)2)12-4-3-7-19-9-12/h3-9H,1-2H3 |
InChIキー |
WTLAXYQUYJMVLK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



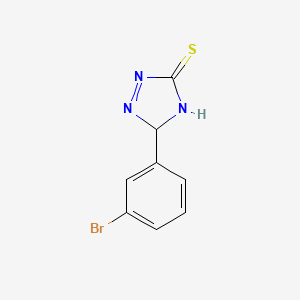
![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
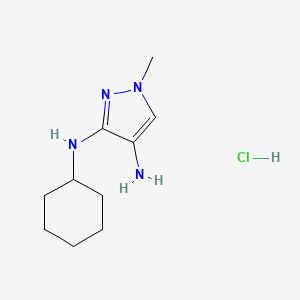


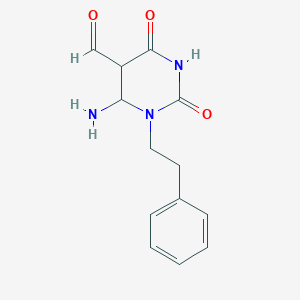
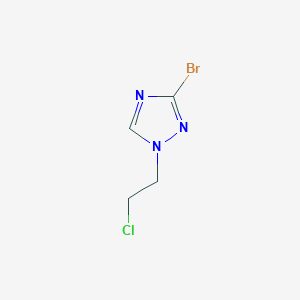
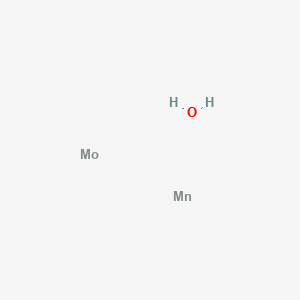
![N-[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B12348225.png)
